1-Bromo-2-methylpropan-2-yl carbonochloridate
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Overview
Description
1-Bromo-2-methylpropan-2-yl carbonochloridate is a chemical compound with the molecular formula C₅H₈BrClO₂ It is an organobromine compound that features both bromine and chlorine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methylpropan-2-yl carbonochloridate can be synthesized through the reaction of 1-bromo-2-methylpropan-2-ol with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
1-Bromo-2-methylpropan-2-ol+Phosgene→1-Bromo-2-methylpropan-2-yl carbonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of phosgene requires stringent safety measures due to its toxicity. The reaction is typically carried out in a solvent such as dichloromethane to facilitate the process and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methylpropan-2-yl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: The compound can be hydrolyzed to form 1-bromo-2-methylpropan-2-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the compound.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used. For example, with sodium hydroxide, the product is 1-bromo-2-methylpropan-2-ol.
Elimination Reactions: The major product is an alkene, such as 2-methylpropene.
Hydrolysis: The products are 1-bromo-2-methylpropan-2-ol and hydrochloric acid.
Scientific Research Applications
1-Bromo-2-methylpropan-2-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2-methylpropan-2-yl carbonochloridate involves its reactivity with nucleophiles. The bromine and chlorine atoms are electrophilic centers that can be attacked by nucleophiles, leading to substitution or elimination reactions. The molecular targets and pathways depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the carbonochloridate group.
2-Bromo-2-methylpropane: Another similar compound with a different substitution pattern.
1-Chloro-2-methylpropan-2-yl carbonochloridate: Similar but with chlorine instead of bromine.
Uniqueness
1-Bromo-2-methylpropan-2-yl carbonochloridate is unique due to the presence of both bromine and chlorine atoms, making it highly reactive and versatile for various chemical transformations. Its dual electrophilic centers allow for diverse applications in synthesis and research.
Properties
CAS No. |
25557-90-8 |
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Molecular Formula |
C5H8BrClO2 |
Molecular Weight |
215.47 g/mol |
IUPAC Name |
(1-bromo-2-methylpropan-2-yl) carbonochloridate |
InChI |
InChI=1S/C5H8BrClO2/c1-5(2,3-6)9-4(7)8/h3H2,1-2H3 |
InChI Key |
GWFRWPBLRWTRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CBr)OC(=O)Cl |
Origin of Product |
United States |
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